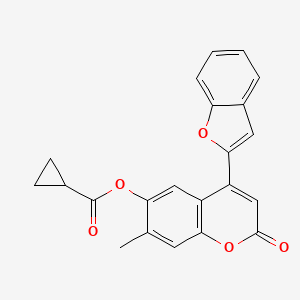

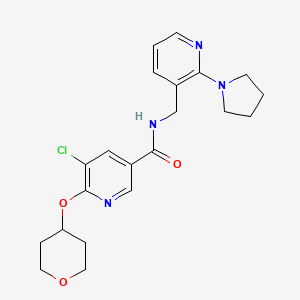

![molecular formula C15H27NO3 B2881110 Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate CAS No. 2408976-00-9](/img/structure/B2881110.png)

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a chemical compound with the CAS Number: 2408976-00-9 . It has a molecular weight of 269.38 . The IUPAC name for this compound is tert-butyl (2- (hydroxymethyl)spiro [3.5]nonan-2-yl)carbamate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3, (H,16,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place.Applications De Recherche Scientifique

Synthesis of Spirocyclopropanated Analogues

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was utilized in the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid. This compound served as a precursor in a series of reactions leading to the creation of analogues and their regioisomers, with the cocyclization step being crucial for the synthesis. This research underlines the potential of tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate derivatives in creating new insecticidal compounds with possibly enhanced properties or efficacy (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues

Another significant application is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate, was pivotal for this process. Its crystal structure validated the relative substitution pattern, crucial for the synthesis of these analogues, demonstrating the compound's role in the synthesis of important nucleotide analogues (Ober et al., 2004).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones. These compounds are significant for their role as building blocks in organic synthesis, illustrating the broader utility of tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate and its derivatives in constructing complex organic molecules (Guinchard et al., 2005).

Oxidative Dearomatization/Spirocyclization

The compound has also been used in copper-catalyzed oxidative dearomatization/spirocyclization processes. This method facilitates the efficient synthesis of C2-spiro-pseudoindoxyls, demonstrating the compound's utility in facilitating functionalization and complex molecular synthesis through oxidative processes (Kong et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOBYNAIUKEYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/no-structure.png)

![Methyl(prop-2-yn-1-yl){1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}amine](/img/structure/B2881031.png)

![[Cyclopentyl(phenyl)methyl]hydrazine](/img/structure/B2881033.png)

![7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2881036.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881037.png)

![N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide](/img/structure/B2881038.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)